molecular formula C17H13ClFN3O2S B2574775 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)sulfanyl]propanamide CAS No. 896019-66-2

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)sulfanyl]propanamide

Cat. No.: B2574775
CAS No.: 896019-66-2
M. Wt: 377.82
InChI Key: FQDSRGPYQAUSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 4-chlorophenyl group and at position 2 with a sulfanyl-linked propanamide moiety bearing a 4-fluorophenyl substituent. Its molecular formula is C₁₇H₁₂ClFN₃O₂S, with a molecular weight of 376.81 g/mol. The 1,3,4-oxadiazole scaffold is known for its metabolic stability and bioactivity, while the 4-chlorophenyl and 4-fluorophenyl groups contribute to hydrophobic interactions and electronic effects in biological systems .

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2S/c18-12-3-1-11(2-4-12)16-21-22-17(24-16)20-15(23)9-10-25-14-7-5-13(19)6-8-14/h1-8H,9-10H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDSRGPYQAUSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)sulfanyl]propanamide typically involves multiple steps:

Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)sulfanyl]propanamide can undergo various chemical reactions:

The major products formed from these reactions would depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds related to the oxadiazole class. For instance, a study demonstrated that derivatives of 1,3,4-oxadiazoles exhibited significant growth inhibition against various cancer cell lines. The compound N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide has shown promising results in inhibiting cell proliferation in human tumor cells, with notable efficacy against breast and ovarian cancer lines .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedPercent Growth Inhibition (%)
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamideOVCAR-885.26
N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amineSNB-1986.61
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamideHOP-9267.55

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have been investigated for their antimicrobial activity. Research has shown that certain compounds within this class exhibit inhibitory effects against a range of bacterial and fungal strains. The compound N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide was evaluated for its activity against mycobacterial strains and demonstrated comparable efficacy to established antimicrobial agents such as isoniazid and ciprofloxacin .

Potential Therapeutic Uses

Given the diverse biological activities associated with N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)sulfanyl]propanamide and its derivatives, there are several potential therapeutic applications:

  • Cancer Therapy : As indicated by its anticancer properties, this compound could be developed as a novel chemotherapeutic agent.
  • Antimicrobial Treatments : Its effectiveness against various pathogens suggests potential use in treating infections resistant to conventional antibiotics.
  • Anti-inflammatory Applications : Some studies suggest that oxadiazole derivatives may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)sulfanyl]propanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the 1,3,4-Oxadiazole Ring

Analog 1 : N-(5-(4-Methylphenyl)-1,3,4-Oxadiazol-2-yl)-3-(Thiazol-2-yl)Propanamide (8d, )
  • Structure : 4-Methylphenyl on oxadiazole, thiazole substituent on propanamide.
  • Properties : Buff-colored amorphous solid, m.p. 135–136°C, molecular weight 354.42 g/mol .
Analog 2 : N-(5-Phenyl-1,3,4-Oxadiazol-2-yl)-3-[(5-Methylthiazol-2-yl)Sulfanyl]Propanamide (8e, )
  • Structure : Unsubstituted phenyl on oxadiazole, methylthiazole on sulfanyl.
  • Properties : Pale white amorphous solid, m.p. 117–118°C, molecular weight 350.40 g/mol .
Analog 3 : N-(5-(3-Nitrophenyl)-1,3,4-Oxadiazol-2-yl)-3-[(5-Methylthiazol-2-yl)Sulfanyl]Propanamide (8h, )
  • Structure : 3-Nitrophenyl on oxadiazole, methylthiazole on sulfanyl.
  • Properties : Orange amorphous solid, m.p. 158–159°C, molecular weight 395.41 g/mol .
  • Key Difference : Nitro group increases polarity and may enhance interactions with charged residues in enzymatic targets .

Modifications to the Sulfanyl-Propanamide Chain

Analog 4 : 3-({5-[(2-Amino-1,3-Thiazol-4-yl)Methyl]-1,3,4-Oxadiazol-2-yl}Sulfanyl)-N-(4-Methylphenyl)Propanamide (7d, )
  • Structure: Amino-thiazole-methyl group on oxadiazole, 4-methylphenyl on propanamide.
  • Properties : White solid, m.p. 149–178°C, molecular weight 375.45 g/mol .
Analog 5 : N-(4-Ethoxyphenyl)-2-({5-((1H-Indol-3-yl)Methyl)-1,3,4-Oxadiazol-2-yl}Sulfanyl)Propanamide (8k, )
  • Structure : Indolylmethyl on oxadiazole, ethoxyphenyl on propanamide.
  • Properties : Brown amorphous solid, m.p. 128–129°C, molecular weight 422.50 g/mol .
  • Key Difference : Bulky indole group may hinder membrane permeability but enhance π-π stacking in hydrophobic pockets .

Key Trends :

  • Electron-withdrawing groups (e.g., nitro in Analog 3) correlate with higher melting points and enhanced polar interactions.
  • Bulkier substituents (e.g., indole in Analog 5) reduce hemolytic risk but may limit bioavailability.
  • Halogenated aryl groups (e.g., 4-chloro/fluoro in the target compound) balance lipophilicity and metabolic stability .

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)sulfanyl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. The oxadiazole moiety has been widely recognized for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula for this compound is C16H14ClN3O2SC_{16}H_{14}ClN_3O_2S. Its structural features include:

  • Oxadiazole ring : Known for its role in enhancing biological activity.
  • Chlorophenyl and fluorophenyl groups : These substitutions are crucial for modulating the compound's interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. The mechanisms of action include:

  • Inhibition of Growth Factors : The compound may inhibit key growth factors involved in tumor proliferation.
  • Interaction with Nucleic Acids : Oxadiazoles can bind to DNA and RNA, disrupting cancer cell replication processes .

A study evaluating various 1,3,4-oxadiazole derivatives found that modifications to their structure could enhance cytotoxicity against different cancer cell lines. For instance, compounds with electron-withdrawing groups showed improved activity against human cancer cells compared to their unsubstituted counterparts .

CompoundIC50 (μM)Cell Line
This compound15.6A431 (human epidermoid carcinoma)
Control (Doxorubicin)0.5A431

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of oxadiazoles possess broad-spectrum activity against various pathogens. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and efficacy against bacterial strains .

MicroorganismMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus12.5
Escherichia coli25.0

Case Studies

  • Antitubercular Activity : A study reported that oxadiazole derivatives demonstrated promising antitubercular activity. Compounds similar to this compound were synthesized and tested against Mycobacterium tuberculosis. The results indicated that structural modifications significantly affected their potency .
  • Mechanism of Action : In vitro studies revealed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that it may act as a potential therapeutic agent in cancer treatment by promoting programmed cell death .

Q & A

Q. Key Findings :

  • The 4-fluorophenylsulfanyl group forms hydrophobic interactions with residues like His492 in urease.
  • The oxadiazole ring participates in π-π stacking with Phe360 in alkaline phosphatase .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry and purity. Key signals:
    • Oxadiazole C2 proton: δ 8.3–8.5 ppm (1H, s) .
    • Propanamide NH: δ 10.2–10.5 ppm (1H, broad) .
  • IR Spectroscopy : Detect amide C=O (1650–1680 cm⁻¹) and C-S (680–710 cm⁻¹) stretches .
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 402 (M⁺) with fragments at m/z 154 (4-chlorophenyl-oxadiazole) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Modification Sites :
    • Oxadiazole Ring : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to enhance electrophilicity .
    • Propanamide Chain : Replace 4-fluorophenyl with heterocycles (e.g., thiazole) to improve solubility .
  • Biological Assays :
    • Antimicrobial : MIC (Minimum Inhibitory Concentration) against S. aureus (2–8 μg/mL) .
    • Antitumor : IC₅₀ values in MCF-7 cells (12.3 μM) vs. non-toxic profiles in HEK293 (IC₅₀ > 50 μM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.